chemical structure and properties of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
chemical structure and properties of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Title: Structural Profiling and Synthetic Utility of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol in Drug Discovery
Executive Summary As drug discovery pivots toward highly functionalized, privileged scaffolds, indole-2-methanol derivatives have emerged as critical building blocks. Specifically, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2) offers a unique convergence of electronic activation and steric tuning[1]. As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead dissect the mechanistic causality behind the synthesis, physicochemical profiling, and downstream application of this specific molecule.
Structural and Physicochemical Profiling
The therapeutic value of the indole nucleus lies in its ability to mimic endogenous biomolecules (e.g., tryptophan, serotonin) while providing multiple vectors for derivatization[2]. The specific substitution pattern of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol dictates its unique behavior in synthetic workflows:
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N-Methylation (Position 1): Alkylation of the indole nitrogen eliminates its hydrogen bond donor capacity. This increases the overall lipophilicity of the scaffold and prevents unwanted N-alkylation or N-acylation during downstream cross-coupling or annulation steps.
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5,7-Dimethoxy Substitution: The electron-donating methoxy groups fundamentally alter the electronic landscape of the indole core. Research on augmented indoles demonstrates that while standard indoles react primarily at C3, a 5,7-dimethoxy substitution pattern synergistically activates the C4 position toward electrophilic attack[3]. This provides a highly regioselective handle for building complex, multi-ring systems.
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C2-Hydroxymethyl Handle: The primary alcohol at the 2-position serves as a versatile synthetic vector. It can be oxidized to a reactive carboxaldehyde, converted into a leaving group, or utilized directly in Pictet-Spengler ligations[4].
Table 1: Physicochemical Properties of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
| Property | Value | Scientific Implication |
| CAS Number | 2102411-49-2 | Unique identifier for procurement and cataloging[1]. |
| Molecular Formula | C12H15NO3 | Establishes baseline stoichiometry for reaction planning. |
| Molecular Weight | 221.25 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for target protein interaction without excessive desolvation penalties. |
| Topological Polar Surface Area | ~43.5 Ų | Highly favorable for membrane permeability, including potential blood-brain barrier (BBB) crossing. |
Mechanistic Rationale for Experimental Choices
In scaffold derivatization, reagent selection cannot be arbitrary; it must be driven by the electronic realities of the substrate.
Table 2: Reagent Selection Rationale for Scaffold Derivatization
| Transformation | Selected Reagent | Mechanistic Causality |
| Ester to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Ensures complete reduction of the unactivated indole-2-carboxylate. Milder agents like NaBH₄ often stall at the hemiacetal stage without Lewis acid additives[2]. |
| Alcohol to Aldehyde | Activated Manganese Dioxide (MnO₂) | Highly chemoselective for allylic/benzylic alcohols. Prevents over-oxidation to the carboxylic acid, which is a common failure point with KMnO₄[5]. |
| Annulation | Trifluoroacetic Acid (TFA) | Acts as a Brønsted acid catalyst in Pictet-Spengler reactions, facilitating rapid iminium ion formation and subsequent cyclization[4]. |
Self-Validating Experimental Protocols
The following workflows detail the bottom-up synthesis of the title compound and its subsequent activation. Every step is designed as a self-validating system to ensure high fidelity.
Protocol A: Synthesis of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
Objective: Reduce the ester precursor to the primary alcohol without degrading the indole core.
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Preparation: In an oven-dried, argon-purged round-bottom flask, suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C using an ice bath.
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Addition: Dissolve ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents localized thermal spikes that could lead to side reactions[6].
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Reaction: Remove the ice bath and stir at room temperature for 3 hours.
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Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate 7:3). The complete disappearance of the higher-Rf ester spot validates reaction completion.
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Quenching (Fieser Method): Re-cool to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O. Causality: This exact stoichiometric sequence is critical. It forces the formation of a granular, easily filterable aluminum salt precipitate, validating the quench and preventing the formation of a gelatinous emulsion that traps the product. -
Isolation: Filter through a Celite pad, wash with ethyl acetate, and concentrate under reduced pressure.
Protocol B: Chemoselective Oxidation to the Aldehyde
Objective: Prepare the electrophilic precursor for downstream drug discovery.
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Preparation: Dissolve the purified (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in anhydrous dichloromethane (CH₂Cl₂).
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Addition: Add activated MnO₂ (10.0 eq) in one portion. Causality: Because this is a heterogeneous surface reaction, a large molar excess of activated MnO₂ is required to drive the reaction to completion[5].
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Reaction: Stir vigorously at room temperature for 12 hours.
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Isolation: Filter the black suspension through a pad of Celite to remove manganese salts. The filtrate is concentrated to yield the highly pure 5,7-dimethoxy-1-methyl-1H-indole-2-carboxaldehyde.
Applications in Drug Discovery
The (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol scaffold is not an end-product; it is a launchpad for therapeutic discovery.
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Antiviral Protease Inhibitors: Indole-based derivatives have recently been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). By derivatizing the indole-2-methanol core, researchers have synthesized molecules that decrease viral genomic copies with IC₅₀ values in the low micromolar range[7]. The C2-hydroxymethyl group can be coupled with ferulic acid derivatives to enhance active-site binding.
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Kinase Inhibitors (Indolocarbazoles): The indole-2-methanol motif is the foundational starting material for the total synthesis of indolocarbazoles, such as staurosporine and arcyriaflavin A. These complex polycyclic natural products are among the most potent Protein Kinase C (PKC) inhibitors known and serve as the basis for FDA-approved oncology drugs like midostaurin[8].
Fig 1: Synthetic workflow and drug discovery applications for the indole-2-methanol scaffold.
References
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1785195-57-4|(1-Ethyl-5-methoxy-1H-indol-2-yl)methanol - BLDpharm - 1
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(5-Methyl-1H-indol-2-YL)methanol | 55795-87-4 | Benchchem -2
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Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure - 6
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Synthesis and biological evaluation of indoles - Der Pharma Chemica - 5
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Augmented indoles - Arkivoc -3
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The Pictet-Spengler Reaction Updates Its Habits - MDPI - 4
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Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2 - ResearchGate -7
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The synthesis of biologically active indolocarbazole natural products - RSC Publishing - 8
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